A cardiac glycoside sometimes used in place of DIGOXIN. It has a longer half-life than digoxin; toxic effects, which are similar to those of digoxin, are longer lasting. (From Martindale, The Extra Pharmacopoeia, 30th ed, p665)
Digitoxin
CAS No.: 71-63-6
Cat. No.: VC0526083
Molecular Formula: C41H64O13
Molecular Weight: 764.9 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 71-63-6 |
---|---|
Molecular Formula | C41H64O13 |
Molecular Weight | 764.9 g/mol |
IUPAC Name | 3-[3-[5-[5-(4,5-dihydroxy-6-methyloxan-2-yl)oxy-4-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |
Standard InChI | InChI=1S/C41H64O13/c1-20-36(46)29(42)16-34(49-20)53-38-22(3)51-35(18-31(38)44)54-37-21(2)50-33(17-30(37)43)52-25-8-11-39(4)24(15-25)6-7-28-27(39)9-12-40(5)26(10-13-41(28,40)47)23-14-32(45)48-19-23/h14,20-22,24-31,33-38,42-44,46-47H,6-13,15-19H2,1-5H3 |
Standard InChI Key | WDJUZGPOPHTGOT-UHFFFAOYSA-N |
Isomeric SMILES | C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@H](O[C@H](C[C@@H]2O)O[C@@H]3[C@H](O[C@H](C[C@@H]3O)O[C@H]4CC[C@]5([C@@H](C4)CC[C@@H]6[C@@H]5CC[C@]7([C@@]6(CC[C@@H]7C8=CC(=O)OC8)O)C)C)C)C)O)O |
SMILES | CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)O)O |
Canonical SMILES | CC1C(C(CC(O1)OC2C(OC(CC2O)OC3C(OC(CC3O)OC4CCC5(C(C4)CCC6C5CCC7(C6(CCC7C8=CC(=O)OC8)O)C)C)C)C)O)O |
Appearance | Solid powder |
Colorform | Very small elongated, rectangular plates from dilute alcohol Prisms from dilute alcohol White or pale buff microcrystalline powder White leaflets or powder Solid |
Melting Point | 493 to 495 °F when anhydrous (EPA, 1998) 255.5 °C MP: 256-257 °C (anhydrous) |
Chemical Structure and Pharmacological Profile
Chemical Composition
Digitoxin (C₄₁H₆₄O₁₃) consists of a steroid nucleus (digitoxigenin) linked to a trisaccharide moiety (three digitoxose molecules). This structure is critical for its affinity to Na⁺/K⁺-ATPase, the enzyme responsible for maintaining cellular electrochemical gradients . The sugar residues enhance solubility and receptor binding, while the steroid core mediates inhibitory effects on ion transport .
Pharmacokinetics
Digitoxin’s pharmacokinetic properties are distinct from other cardiac glycosides, as highlighted in Table 1.
Table 1: Pharmacokinetic Properties of Digitoxin
Property | Value | Source |
---|---|---|
Bioavailability | 98–100% (oral) | |
Protein Binding | 90–97% | |
Volume of Distribution | 0.5–0.8 L/kg | |
Metabolism | Hepatic (CYP3A4) | |
Half-Life | 7–8 days | |
Excretion | 60% urine, 40% feces |
The extended half-life allows once-daily dosing, but necessitates careful monitoring to avoid toxicity . Unlike digoxin, which is renally excreted, digitoxin undergoes hepatic metabolism, making it safer for patients with chronic kidney disease .
Mechanism of Action and Therapeutic Effects
Inhibition of Na⁺/K⁺-ATPase
Digitoxin binds to the α-subunit of Na⁺/K⁺-ATPase, inhibiting ion exchange and increasing intracellular sodium concentrations . This elevates cytoplasmic calcium via the sodium-calcium exchanger, enhancing myocardial contractility—a cornerstone of its use in heart failure .
Electrophysiological Effects
By prolonging the refractory period of the atrioventricular node, digitoxin slows ventricular rate in atrial fibrillation . This effect is mediated through vagal activation and direct action on cardiac conduction tissues .
Clinical Applications
Atrial Arrhythmias
In atrial fibrillation, digitoxin achieves rate control at plasma concentrations of 15–25 ng/mL . Its long half-life minimizes dosing fluctuations, though therapeutic drug monitoring is essential to avoid toxicity .
Compound | EC₅₀ (nM) | CC₅₀ (nM) | Selectivity Index (CC₅₀/EC₅₀) |
---|---|---|---|
Digitoxin | 50 | 100 | 2.0 |
Analogue 5 | 12 | 300 | 25.0 |
Analogue 9 | 8 | 250 | 31.3 |
Mechanistically, digitoxin downregulates the hERG potassium channel, which is upregulated during HCMV infection, disrupting viral replication .
Anticancer Activity
Digitoxin inhibits proliferation in breast and lung cancer cell lines at concentrations achievable in clinical practice (IC₅₀: 10–30 nM) . Its pro-apoptotic effects are linked to intracellular calcium overload and inhibition of topoisomerase II .
Comparative Analysis with Digoxin
Pharmacokinetic Advantages
Digitoxin’s hepatic metabolism and prolonged half-life reduce interdose variability, particularly in elderly patients or those with erratic drug adherence .
Limitations in Evidence Base
While digoxin benefits from extensive trial data (e.g., DIG trial), digitoxin’s evidence relies heavily on observational studies and pharmacokinetic modeling .
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